Tertiary Amide vs. Secondary Amide: Loss of Intermolecular Hydrogen Bonding Capability
N-benzyl-3-chloro-N-methylpropanamide is a tertiary amide (N atom bonded to three carbons: carbonyl, methyl, and benzyl) and therefore cannot act as a hydrogen-bond donor. In contrast, Beclamide (N-benzyl-3-chloropropanamide) is a secondary amide with one N–H bond capable of donating hydrogen bonds . This structural difference eliminates intermolecular hydrogen bonding in the target compound, directly affecting its boiling point, melting behavior, and solubility profile [1].
| Evidence Dimension | Intermolecular hydrogen bonding capacity (amide N–H donor count) |
|---|---|
| Target Compound Data | 0 H-bond donors (tertiary amide); predicted boiling point 336.5°C; no defined melting point |
| Comparator Or Baseline | Beclamide: 1 H-bond donor (secondary amide); melting point 94°C; water solubility 0.005–0.01% |
| Quantified Difference | Target compound lacks the N–H donor present in Beclamide; melting point difference >242°C (target has no mp vs. Beclamide mp 94°C); solubility profile inverted |
| Conditions | Structural classification based on nitrogen substitution; predicted boiling point from computational models |
Why This Matters
For procurement decisions in synthetic chemistry, the absence of hydrogen-bond donating capacity means the target compound will partition differently in organic/aqueous biphasic systems, affecting extraction efficiency and reaction workup compared to Beclamide.
- [1] DrugFuture. Beclamide (CAS 501-68-8) Properties: mp 94°. Slightly sol in water (0.005 to 0.01%). LookChem. Target compound: bp 336.5°C. View Source
